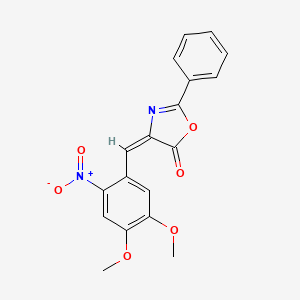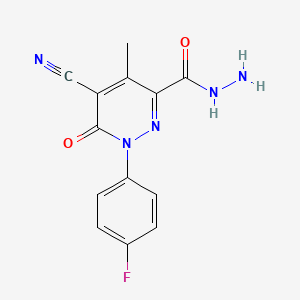![molecular formula C15H10F3N3S B11081619 4-(2-pyridyl)-N-[3-(trifluoromethyl)phenyl]thiazol-2-amine](/img/structure/B11081619.png)
4-(2-pyridyl)-N-[3-(trifluoromethyl)phenyl]thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE is a heterocyclic compound that features a thiazole ring, a pyridine ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE typically involves the formation of the thiazole ring followed by the introduction of the pyridine and phenyl groups. One common method involves the reaction of 2-aminothiazole with 2-bromopyridine under basic conditions to form the pyridyl-thiazole intermediate. This intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, particularly at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Typical conditions involve moderate temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the pyridine ring can participate in hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
4-(Thiazol-2-yl-azo)-2,4-dihydro-3H-pyrazol-3-one: Another thiazole-containing compound with antioxidant properties.
Dabrafenib: A clinically used anticancer drug containing a thiazole nucleus.
Uniqueness
N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE is unique due to the combination of its thiazole, pyridine, and trifluoromethyl-substituted phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H10F3N3S |
|---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
4-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H10F3N3S/c16-15(17,18)10-4-3-5-11(8-10)20-14-21-13(9-22-14)12-6-1-2-7-19-12/h1-9H,(H,20,21) |
InChI Key |
JFGHFYQWVHBVMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-N-[2,2,2-trifluoro-1-[(4-methyl-benzimidoyl)-amino]-1-trifluoromethyl-ethyl]-benzamide](/img/structure/B11081537.png)
![3-(4-Methoxy-benzyl)-4-oxo-2-phenylimino-[1,3]thiazinane-6-carboxylic acid amide](/img/structure/B11081540.png)
![3-ethyl-5-(3-hydroxy-4-methoxyphenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11081549.png)
![(3Z)-3-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11081557.png)

![3-amino-N-(4-cyanophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11081576.png)
![Ethyl 4-({[1-benzyl-3-(4-chlorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11081584.png)

![2-[4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B11081599.png)
![ethyl 4-{3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate](/img/structure/B11081603.png)
![Ethyl ({3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]-4-phenyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11081607.png)
![ethyl [2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-1-yl]acetate](/img/structure/B11081617.png)
![1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide](/img/structure/B11081623.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11081633.png)
